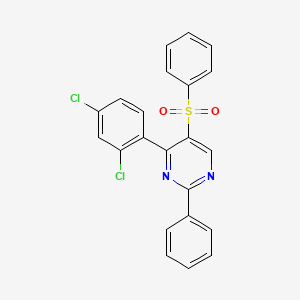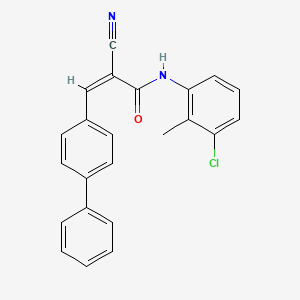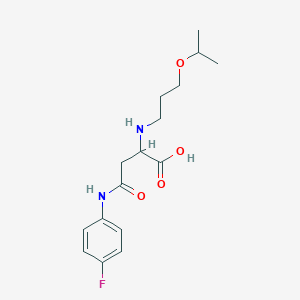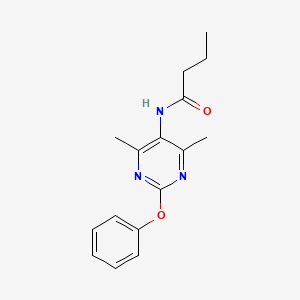
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine (5-BSP-4-2,4-DCP-2-PP) is a synthetic organic compound used in scientific research. It is a pyrimidine derivative with a benzene ring attached to the nitrogen atom. It is a yellowish-white crystalline solid that is soluble in water and ethanol. 5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects. It has been used in studies to investigate its effects on the nervous system, cardiovascular system, and immune system. It has also been used to study its effects on the metabolism of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of 5-BSP-4-2,4-DCP-2-PP is not fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to bind to the receptors and activate them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
5-BSP-4-2,4-DCP-2-PP has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness, improved mood, and increased motivation. It has also been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments include its low toxicity and low cost. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments is its lack of specificity. It can bind to a variety of receptors in the body, leading to a variety of effects that may not be related to the intended effect.
Direcciones Futuras
The future directions for research into 5-BSP-4-2,4-DCP-2-PP include further investigation into its mechanism of action, its effects on other systems in the body, and its potential therapeutic applications. Other potential future directions include investigating its potential as a drug delivery system and its potential use in drug development. Additionally, further research could be conducted into its effects on the metabolism of other drugs and its potential interactions with other compounds.
Métodos De Síntesis
5-BSP-4-2,4-DCP-2-PP can be synthesized using a method known as palladium-catalyzed cross-coupling. This method involves combining two organic molecules in the presence of a palladium catalyst. The first step is to prepare a solution of a palladium-based catalyst in a solvent. The second step is to add the two organic molecules to the solution. The third step is to heat the solution to a temperature of 150-200°C for the reaction to occur. The fourth step is to cool the solution and isolate the 5-BSP-4-2,4-DCP-2-PP.
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBDFRJTMVKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)




![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)


![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)
